2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C16H15N3OS2 and its molecular weight is 329.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
This compound and its analogues have been synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, showing promise as antitumor agents. For instance, one study found that a similar compound, N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, was an excellent dual inhibitor of human TS and DHFR, exhibiting nanomolar GI50 values against tumor cells in culture (Gangjee et al., 2009).
Antimicrobial Activity
Some derivatives of thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial properties. For instance, a study synthesized various pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. This research demonstrated that many of these compounds possess good antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).
Crystal Structures
Understanding the crystal structures of similar compounds is crucial for drug design. A study detailed the crystal structures of related compounds, providing insights into their molecular conformations (Subasri et al., 2016).
Anticonvulsant Properties
Research has been conducted on the anticonvulsant properties of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine. This study synthesized new derivatives and evaluated them for their anticonvulsant activities, finding moderate activity in certain compounds (Severina et al., 2020).
Antitumor Activity
Some derivatives of thieno[3,2-d]pyrimidine have shown potent anticancer activity. A study synthesized various derivatives and found that the majority exhibited potent anticancer activity, comparable to that of doxorubicin, on different human cancer cell lines (Hafez & El-Gazzar, 2017).
Synthesis Techniques and Derivatives
The synthesis of these compounds and their derivatives is a key area of research. For example, a study synthesized N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of DHFR and TS (Gangjee et al., 2005).
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10-3-5-12(6-4-10)19-14(20)8-21-15-13-7-11(2)22-16(13)18-9-17-15/h3-7,9H,8H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVTVAGRYZKCSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=C(S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.